![molecular formula C14H19NO4S B2378059 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid CAS No. 1292203-79-2](/img/structure/B2378059.png)
3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid, also known as PSP or PSP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PSP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of various derivatives of 3-(phenylsulfonimidoyl)propanoate, including the imination of key sulfoxide methyl 3-(penylsulfinyl)propanoate, has been explored. This synthesis uses O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the preparation of pseudo-dipeptides with interesting conformational properties (Tye & Skinner, 2002).
- Research on the dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) has led to novel syntheses of indolizidines with alkyl substituents in varying positions, demonstrating the chemical versatility of 4-PSBA derivatives (Kiddle, Green & Thompson, 1995).
- An efficient method for separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid using reverse-phase high-performance liquid chromatography has been developed, indicating potential for precise analytical applications (Davadra et al., 2011).
Pharmaceutical and Biological Applications
- The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the biological activity of these compounds, particularly in terms of their moderate to potent antibacterial properties (Khalid et al., 2016).
- The investigation into the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, elucidates the oxidative metabolism pathways involving CYP2D6, CYP2C9, and CYP3A4/5 enzymes, highlighting the relevance of phenylsulfanyl derivatives in drug metabolism (Hvenegaard et al., 2012).
- The synthesis and characterization of 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) as a safety catch linker in solid phase peptide synthesis demonstrate its utility in synthesizing peptides, showing the application of phenylsulfanyl derivatives in peptide research (Erlandsson & Undén, 2006).
Propiedades
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-8-12-5-4-10-15(11-12)20(18,19)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFRFVAOHQZYJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


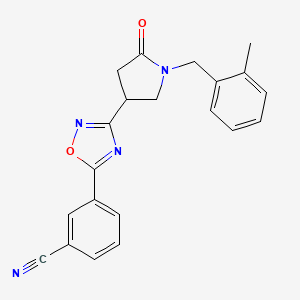
![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)
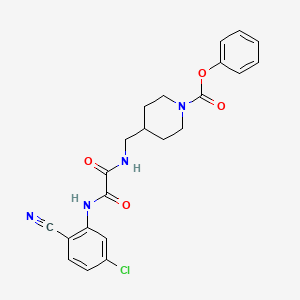
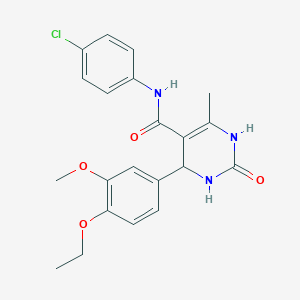
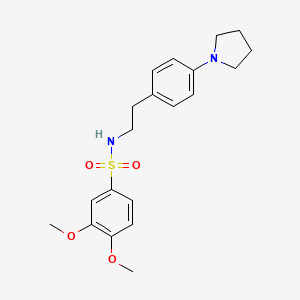
![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
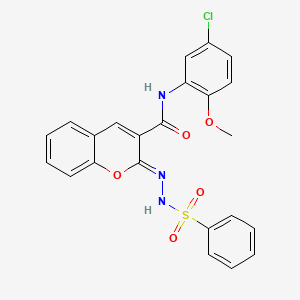
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]](/img/structure/B2377994.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)